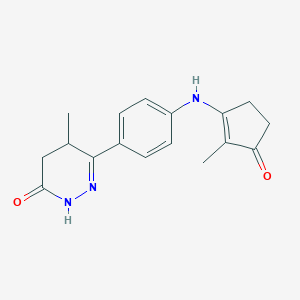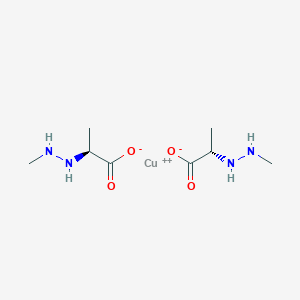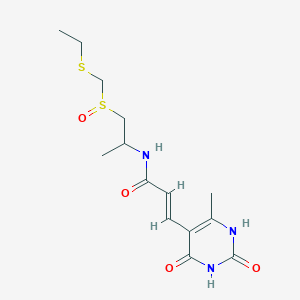
Ethyldeshydroxysparsomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyldeshydroxysparsomycin is a compound that belongs to the aminoglycoside family of antibiotics. This compound is known for its potent antibacterial activity against a wide range of gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Ethyldeshydroxysparsomycin is synthesized through a complex chemical process, and its mechanism of action involves binding to the bacterial ribosome and inhibiting protein synthesis. In
作用機序
The mechanism of action of Ethyldeshydroxysparsomycin involves binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 16S rRNA component of the ribosome and prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis.
Biochemical and Physiological Effects:
Ethyldeshydroxysparsomycin has several biochemical and physiological effects, including its ability to inhibit bacterial protein synthesis and its potential toxicity to mammalian cells. It has been shown to be effective against a wide range of gram-negative bacteria, but its toxicity to mammalian cells limits its use in vivo.
実験室実験の利点と制限
The advantages of using Ethyldeshydroxysparsomycin in lab experiments include its potent antibacterial activity and its ability to inhibit protein synthesis. However, its toxicity to mammalian cells and its complex chemical synthesis limit its use in vivo.
将来の方向性
There are several future directions for the study of Ethyldeshydroxysparsomycin, including the development of new antibiotics based on its structure and the study of bacterial resistance mechanisms. Additionally, the use of Ethyldeshydroxysparsomycin in combination with other antibiotics may enhance its antibacterial activity and reduce its toxicity to mammalian cells. Further research is needed to fully understand the potential of Ethyldeshydroxysparsomycin as an antibacterial agent.
合成法
The synthesis of Ethyldeshydroxysparsomycin is a complex chemical process that involves several steps. The first step is the synthesis of the aminocyclitol core, which is achieved through a series of chemical reactions involving various reagents and solvents. The second step is the attachment of the amino groups to the aminocyclitol core, which is achieved through the use of protecting groups and various chemical reactions. The final step is the attachment of the aminoglycoside side chains, which is achieved through a series of chemical reactions involving various reagents and solvents.
科学的研究の応用
Ethyldeshydroxysparsomycin has several scientific research applications, including its use as an antibacterial agent in vitro and in vivo. It has been shown to be effective against a wide range of gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Additionally, Ethyldeshydroxysparsomycin has been used in the development of new antibiotics and in the study of bacterial resistance mechanisms.
特性
CAS番号 |
119410-38-7 |
|---|---|
製品名 |
Ethyldeshydroxysparsomycin |
分子式 |
C14H21N3O4S2 |
分子量 |
359.5 g/mol |
IUPAC名 |
(E)-N-[1-(ethylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C14H21N3O4S2/c1-4-22-8-23(21)7-9(2)15-12(18)6-5-11-10(3)16-14(20)17-13(11)19/h5-6,9H,4,7-8H2,1-3H3,(H,15,18)(H2,16,17,19,20)/b6-5+ |
InChIキー |
CIOPNRONTBCAKE-AATRIKPKSA-N |
異性体SMILES |
CCSCS(=O)CC(C)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C |
SMILES |
CCSCS(=O)CC(C)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
正規SMILES |
CCSCS(=O)CC(C)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
同義語 |
EdSm ethyldeshydroxy-sparsomycin ethyldeshydroxysparsomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



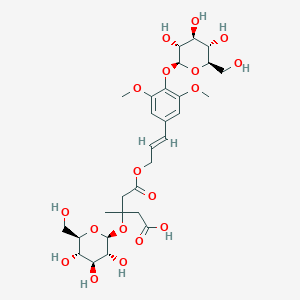

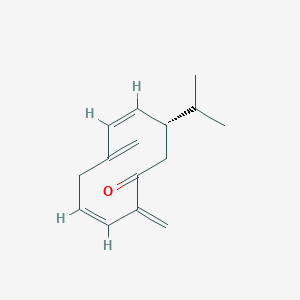
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

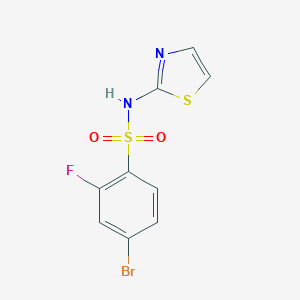
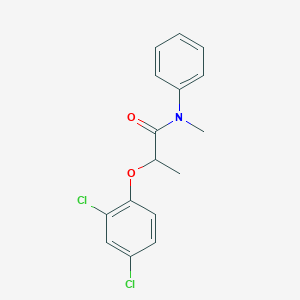
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
